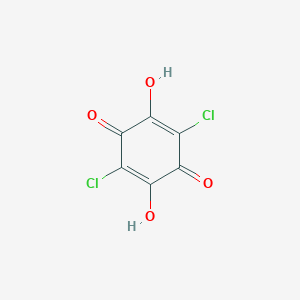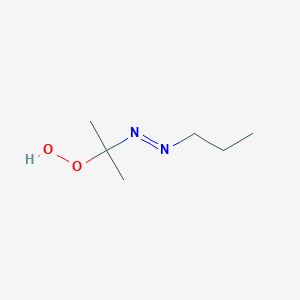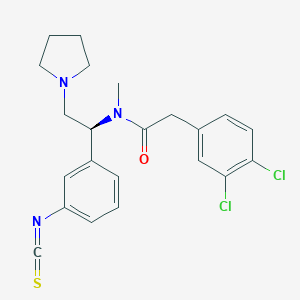
2-(3,4-Dichlorophenyl)-N-methyl-N-(1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Dichlorophenyl)-N-methyl-N-(1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl)acetamide, also known as DIMEB, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the proteasome, which is a cellular complex responsible for degrading unwanted or damaged proteins.
Mecanismo De Acción
2-(3,4-Dichlorophenyl)-N-methyl-N-(1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl)acetamide inhibits the proteasome by binding to its catalytic subunits, thereby preventing the degradation of unwanted or damaged proteins. This leads to the accumulation of misfolded proteins, which can induce apoptosis in cancer cells. Additionally, 2-(3,4-Dichlorophenyl)-N-methyl-N-(1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl)acetamide has been shown to induce the accumulation of polyubiquitinated proteins, which can activate the unfolded protein response and lead to cell death.
Efectos Bioquímicos Y Fisiológicos
2-(3,4-Dichlorophenyl)-N-methyl-N-(1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl)acetamide has been shown to induce apoptosis in cancer cells by activating the caspase cascade. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, 2-(3,4-Dichlorophenyl)-N-methyl-N-(1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl)acetamide has been shown to induce the accumulation of misfolded proteins and activate the unfolded protein response, which can lead to cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(3,4-Dichlorophenyl)-N-methyl-N-(1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl)acetamide in lab experiments is its potent inhibitory effects on the proteasome. This makes it a valuable tool for studying the role of the proteasome in various cellular processes. However, 2-(3,4-Dichlorophenyl)-N-methyl-N-(1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl)acetamide has some limitations, such as its potential toxicity and off-target effects. Therefore, it is important to use appropriate controls and concentrations when using 2-(3,4-Dichlorophenyl)-N-methyl-N-(1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl)acetamide in lab experiments.
Direcciones Futuras
There are several future directions for the use of 2-(3,4-Dichlorophenyl)-N-methyl-N-(1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl)acetamide in scientific research. One potential direction is the development of 2-(3,4-Dichlorophenyl)-N-methyl-N-(1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl)acetamide analogs with improved potency and selectivity. Another direction is the use of 2-(3,4-Dichlorophenyl)-N-methyl-N-(1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl)acetamide in combination with other cancer therapies to enhance their efficacy. Additionally, 2-(3,4-Dichlorophenyl)-N-methyl-N-(1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl)acetamide could be used to study the role of the proteasome in various diseases, such as neurodegenerative disorders and autoimmune diseases.
Conclusion:
In conclusion, 2-(3,4-Dichlorophenyl)-N-methyl-N-(1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl)acetamide is a potent inhibitor of the proteasome that has been extensively used in scientific research. It has been shown to induce apoptosis in cancer cells, inhibit the growth of cancer cells, and activate the unfolded protein response. While 2-(3,4-Dichlorophenyl)-N-methyl-N-(1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl)acetamide has some limitations, it is a valuable tool for studying the role of the proteasome in various cellular processes. There are several future directions for the use of 2-(3,4-Dichlorophenyl)-N-methyl-N-(1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl)acetamide in scientific research, which could lead to the development of new cancer therapies and a better understanding of the proteasome's role in disease.
Métodos De Síntesis
2-(3,4-Dichlorophenyl)-N-methyl-N-(1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl)acetamide can be synthesized using a multistep process that involves the reaction of 3,4-dichloroaniline with N-methyl-N-(1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl)acetamide. The resulting product is then purified using column chromatography to obtain pure 2-(3,4-Dichlorophenyl)-N-methyl-N-(1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl)acetamide.
Aplicaciones Científicas De Investigación
2-(3,4-Dichlorophenyl)-N-methyl-N-(1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl)acetamide has been extensively used in scientific research due to its potent inhibitory effects on the proteasome. It has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. It has also been used to study the role of the proteasome in various cellular processes, such as protein degradation, DNA repair, and cell cycle regulation.
Propiedades
Número CAS |
155512-49-5 |
|---|---|
Nombre del producto |
2-(3,4-Dichlorophenyl)-N-methyl-N-(1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl)acetamide |
Fórmula molecular |
C22H23Cl2N3OS |
Peso molecular |
448.4 g/mol |
Nombre IUPAC |
2-(3,4-dichlorophenyl)-N-[(1S)-1-(3-isothiocyanatophenyl)-2-pyrrolidin-1-ylethyl]-N-methylacetamide |
InChI |
InChI=1S/C22H23Cl2N3OS/c1-26(22(28)12-16-7-8-19(23)20(24)11-16)21(14-27-9-2-3-10-27)17-5-4-6-18(13-17)25-15-29/h4-8,11,13,21H,2-3,9-10,12,14H2,1H3/t21-/m1/s1 |
Clave InChI |
BNAKCEFXXMHXDQ-OAQYLSRUSA-N |
SMILES isomérico |
CN([C@H](CN1CCCC1)C2=CC(=CC=C2)N=C=S)C(=O)CC3=CC(=C(C=C3)Cl)Cl |
SMILES |
CN(C(CN1CCCC1)C2=CC(=CC=C2)N=C=S)C(=O)CC3=CC(=C(C=C3)Cl)Cl |
SMILES canónico |
CN(C(CN1CCCC1)C2=CC(=CC=C2)N=C=S)C(=O)CC3=CC(=C(C=C3)Cl)Cl |
Sinónimos |
2-(3,4-dichlorophenyl)-N-methyl-N-(1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl)acetamide DIPPA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



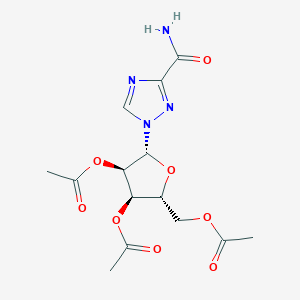
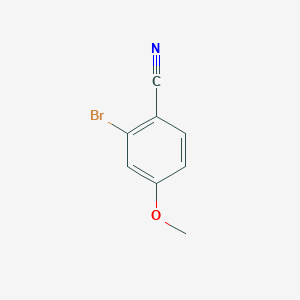
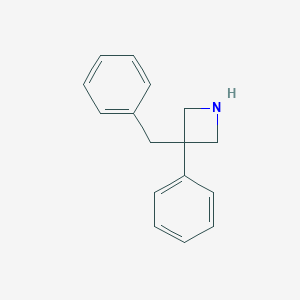
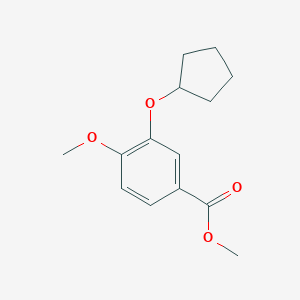
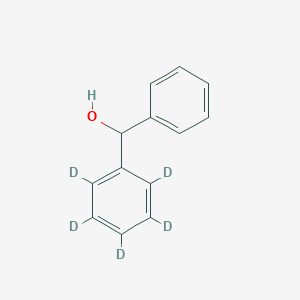
![3-Methyl-2-nitro-9H-pyrido[2,3-B]indole](/img/structure/B121724.png)
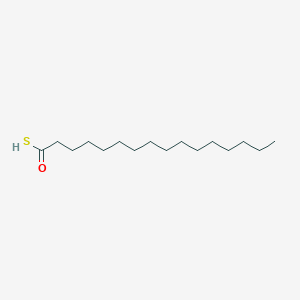
![[(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium](/img/structure/B121734.png)
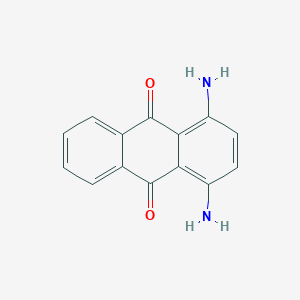
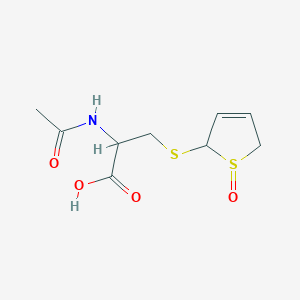
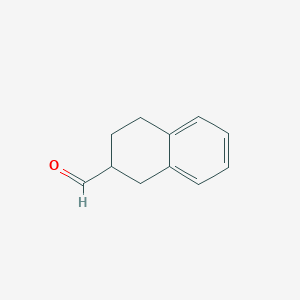
![2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide](/img/structure/B121741.png)
